3-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine
Description
3-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine (CAS 1877073-46-5) is a bis-pyrazole derivative featuring two 1-methylpyrazole rings connected via a carbon-iodine bond. Its molecular formula is C₈H₁₀IN₅, with a molecular weight of 303.10 g/mol .
Properties
Molecular Formula |
C8H10IN5 |
|---|---|
Molecular Weight |
303.10 g/mol |
IUPAC Name |
5-(5-iodo-1-methylpyrazol-4-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C8H10IN5/c1-13-7(10)3-6(12-13)5-4-11-14(2)8(5)9/h3-4H,10H2,1-2H3 |
InChI Key |
WXSMJOSQSNCXJY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(N(N=C2)C)I)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine typically involves the iodination of a precursor pyrazole compound. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the 5-position. The resulting 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid is then converted to the corresponding amine through a series of steps, including reduction and amination reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
3-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazole derivative, while oxidation may produce a pyrazole-4-carboxylic acid derivative.
Scientific Research Applications
3-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 3-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The iodine atom and the pyrazole rings play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and to optimize its efficacy and safety .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The table below highlights key structural and physicochemical differences between the target compound and analogs:
Crystallographic and Stability Data
- Crystalline Analogs: (Benzo[d]thiazol-2-yl)-3-(3-(cyclopropylamino)propyl)-1-methyl-1H-pyrazol-5-amine (CAS N/A) was resolved with high precision (R1 = 0.0245), revealing planar pyrazole-thiazole stacking .
- Stability : Iodo-substituted pyrazoles (e.g., ) may require protection from light to prevent dehalogenation, whereas fluorine-substituted derivatives () are generally more stable under ambient conditions.
Biological Activity
3-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine (CAS No. 1877073-46-5) is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant studies that highlight its pharmacological properties.
Molecular Formula : CHIN
Molecular Weight : 303.10 g/mol
IUPAC Name : 3-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine
This compound features a unique structure that may contribute to its diverse biological activities.
Synthesis
The synthesis of 3-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine typically involves the reaction of appropriate pyrazole precursors under controlled conditions to ensure high yield and purity. The compound can be obtained through various synthetic routes, including halogenation and amination reactions.
Biological Activity
Recent studies have focused on the biological activity of pyrazole derivatives, including this compound, highlighting their potential in various therapeutic areas:
Anticancer Activity
Research indicates that pyrazole derivatives can exhibit significant anticancer properties. For instance, a related study showed that certain aminopyrazole compounds have IC values in the low micromolar range against various cancer cell lines, indicating their potential as anticancer agents . Although specific data on 3-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine is limited, its structural similarity to known active compounds suggests it may also possess similar activities.
Anti-inflammatory Effects
Pyrazole derivatives have been explored for their anti-inflammatory properties. A review noted that certain compounds within this class can inhibit pro-inflammatory cytokines and enzymes such as COX, which are crucial in inflammatory pathways . While direct studies on this specific compound are scarce, its structural characteristics align with those of other anti-inflammatory agents.
Antimicrobial Activity
Some studies have reported the antimicrobial effects of pyrazole derivatives against various bacterial strains. For example, compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria . The potential for 3-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine to exhibit antimicrobial properties warrants further investigation.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
